2',5'-Dideoxyuridin

Übersicht

Beschreibung

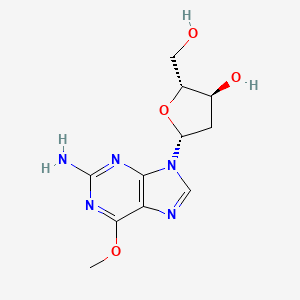

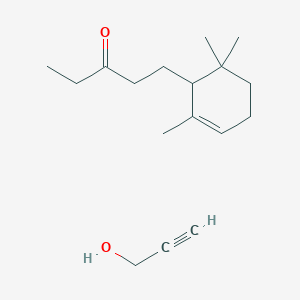

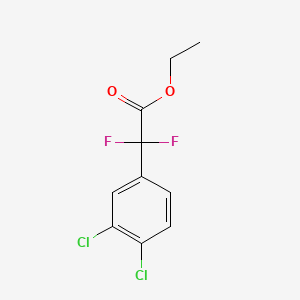

2’,5’-Dideoxyuridine is a nucleoside analog characterized by the absence of hydroxyl groups at the 2’ and 5’ positions of the ribose moiety.

Wissenschaftliche Forschungsanwendungen

2’,5’-Dideoxyuridin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Antivirale Forschung: Die Verbindung wurde auf ihre potenziellen antiviralen Eigenschaften untersucht, insbesondere gegen das Herpes-simplex-Virus.

Antikrebsforschung: Modifizierte Derivate von 2’,5’-Dideoxyuridin haben sich als vielversprechend bei der Hemmung des Wachstums bestimmter Krebszellen erwiesen.

Biochemische Studien: Die Verbindung wird als Werkzeug zur Untersuchung der Mechanismen der DNA-Synthese und -Reparatur verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 2’,5’-Dideoxyuridin beinhaltet seine Integration in die DNA, wo es als Kettenterminator fungiert. Dies verhindert die Verlängerung des DNA-Strangs, wodurch die DNA-Synthese gehemmt wird. Die Verbindung zielt auf die Thymidilat-Synthase ab, ein Enzym, das für die DNA-Synthese von entscheidender Bedeutung ist .

Ähnliche Verbindungen:

5-Iod-2’-Deoxyuridin: Diese Verbindung ist strukturell ähnlich, enthält aber ein Iodatom an der 5’-Position.

Einzigartigkeit: 2’,5’-Dideoxyuridin ist aufgrund des Fehlens von Hydroxylgruppen sowohl an der 2’- als auch an der 5’-Position einzigartig, was seine chemischen Eigenschaften und seine biologische Aktivität im Vergleich zu anderen Nukleosidanaloga deutlich verändert .

Biochemische Analyse

Biochemical Properties

2’,5’-Dideoxyuridine interacts with various enzymes and proteins. For instance, it has been found to interact with Thymidylate synthase, an enzyme involved in the synthesis of DNA in Escherichia coli

Cellular Effects

It is known that halogenated pyrimidine bases, which are structurally similar to 2’,5’-Dideoxyuridine, are readily incorporated into the DNA of various microorganisms . They are, however, poorly utilized for the biosynthesis of DNA in mammalian systems .

Molecular Mechanism

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 2’,5’-Dideoxyuridin umfasst typischerweise die sequentielle Iodierung und Azidierung von 5-[4-(1-Decyl)-1,2,3-triazol-1-yl]methyl-2’-Deoxyuridin. Anschließend erfolgt eine 1,3-dipolare Cycloaddition des intermediären Azids mit einem Olefin unter Kupfer(I)-Katalyse, was zu einer Ausbeute von 75-85% führt .

Industrielle Produktionsmethoden: Obwohl spezifische industrielle Produktionsmethoden für 2’,5’-Dideoxyuridin nicht umfassend dokumentiert sind, beinhaltet der allgemeine Ansatz die großtechnische Synthese unter Verwendung der oben genannten Synthesewege, wobei eine hohe Ausbeute und Reinheit durch optimierte Reaktionsbedingungen und Reinigungsverfahren sichergestellt werden.

Analyse Chemischer Reaktionen

Reaktionstypen: 2’,5’-Dideoxyuridin unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der 5’-Position.

Cycloadditionsreaktionen: Das bei der Synthese gebildete intermediäre Azid kann an 1,3-dipolaren Cycloadditionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Iodierung und Azidierung: Iod- und Azidreagenzien werden üblicherweise in den ersten Schritten der Synthese eingesetzt.

Kupfer(I)-Katalyse: Kupfer(I) wird als Katalysator in den Cycloadditionsreaktionen verwendet.

Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist 2’,5’-Dideoxyuridin selbst, wobei es je nach den während der Synthese eingeführten Substituenten zu möglichen Modifikationen kommt .

Wirkmechanismus

The mechanism of action of 2’,5’-dideoxyuridine involves its incorporation into DNA, where it acts as a chain terminator. This prevents the elongation of the DNA strand, thereby inhibiting DNA synthesis. The compound targets thymidylate synthase, an enzyme crucial for DNA synthesis .

Vergleich Mit ähnlichen Verbindungen

2’-Deoxyuridine: Unlike 2’,5’-dideoxyuridine, this compound retains the hydroxyl group at the 5’ position and is used in the diagnosis of megaloblastic anemias.

5-Iodo-2’-Deoxyuridine: This compound is similar in structure but contains an iodine atom at the 5’ position.

Uniqueness: 2’,5’-Dideoxyuridine is unique due to the absence of hydroxyl groups at both the 2’ and 5’ positions, which significantly alters its chemical properties and biological activity compared to other nucleoside analogs .

Eigenschaften

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c1-5-6(12)4-8(15-5)11-3-2-7(13)10-9(11)14/h2-3,5-6,8,12H,4H2,1H3,(H,10,13,14)/t5-,6+,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDCFKLBIAIKUKB-GKROBHDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(O1)N2C=CC(=O)NC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](C[C@@H](O1)N2C=CC(=O)NC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00332151 | |

| Record name | 2',5'-Dideoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35959-50-3 | |

| Record name | 2',5'-Dideoxyuridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03274 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2',5'-Dideoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 5'-amino analogs of 2',5'-dideoxyuridine, such as 5-iodo-5'-amino-2',5'-dideoxyuridine (AIU), primarily act as antiviral agents by being incorporated into the DNA of virus-infected cells. This incorporation disrupts viral DNA synthesis and replication. Research shows that AIU is specifically phosphorylated by the thymidine kinase encoded by herpes simplex virus type 1 (HSV-1), making it particularly effective against herpesviruses. [] Additionally, AIU can antagonize the feedback inhibition of thymidine kinase by thymidine triphosphate and iododeoxyuridine triphosphate, further increasing the intracellular concentration of these nucleotides and enhancing their cytotoxic effects. []

A: The position of the azido group in azidopyrimidine nucleosides significantly influences the reactivity of aminyl radicals generated by dissociative electron attachment, a process relevant to radiosensitization. Studies show that when the aminyl radical is located at a primary carbon site, as in 5'-azido-2',5'-dideoxyuridine, it readily abstracts a hydrogen atom, forming an α-azidoalkyl radical. [] This process contributes to enhanced radiation damage. Conversely, aminyl radicals at secondary carbon sites, like in 2'-azido-2'-deoxyuridine, preferentially engage in electrophilic addition to the C5=C6 double bond of the pyrimidine base. [] This difference in reactivity highlights the importance of site-specific azido substitution for optimizing radiosensitizing properties.

ANone: The molecular formula of 2',5'-dideoxyuridine is C9H12N2O4. Its molecular weight is 212.20 g/mol.

A: Yes, crystallographic studies have revealed that 5-iodo-5'-amino-2',5'-dideoxyuridine (AIU) exhibits an unusual zwitterionic structure and an atypical sugar ring conformation. [, ] These unique structural characteristics could be responsible for AIU's specific antiviral activity and lack of toxicity to uninfected cells.

A: Yes, the presence of a 5'-N-acylamide group in 6-azauridine derivatives makes them more susceptible to degradation under the standard conditions used for removing O-alkylidene protecting groups. [] This observation highlights the need for alternative deprotection strategies when working with such modified nucleosides.

A: Introducing a methylene group between the C5' and O5' positions in 6,5'-cyclo-2'-deoxyuridine increases the distance between the nucleobase and the sugar backbone. [] Crystal structure analysis of the resulting diastereomers reveals that this modification shifts the nucleoside's conformation closer to that of A-form nucleotides rather than B-form nucleotides. This structural change could potentially impact the compound's interaction with biological targets.

A: Yes, metabolic studies demonstrate that AIU is incorporated into the DNA of cells exclusively when infected with herpes simplex virus type 1 (HSV-1). [] Moreover, phosphorylation of AIU is only observed in cell-free extracts derived from HSV-infected cells. [] This specific uptake and metabolic activation within infected cells contribute to AIU's selective antiviral activity and favorable toxicity profile.

A: Yes, adenovirus-mediated transfer of the herpes simplex virus thymidine kinase (HSV-TK) gene significantly enhances the cytotoxicity of antiviral drugs like ganciclovir and araT in rat C6 glioma cells. [] This approach exploits the HSV-TK enzyme's ability to efficiently phosphorylate these drugs, leading to increased intracellular accumulation of their active metabolites and enhanced cell killing.

A: Yes, researchers have successfully conjugated AIU to horseradish peroxidase (HRP), a protein known to undergo retrograde axonal transport. [] This conjugation aimed to explore the possibility of delivering AIU directly to the trigeminal ganglion, the site of latent herpes simplex virus infection. While the conjugation process altered the conformation of HRP, the AIU/HRP conjugate retained significant enzymatic activity and was effectively transported retrogradely in corneal sensory axons. [] This approach demonstrates the potential for utilizing targeted drug delivery strategies to improve the treatment of recurrent herpes simplex virus infections.

ANone: Several analytical techniques are employed to characterize and quantify 2',5'-dideoxyuridine and its derivatives. These include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is used to elucidate the structure and conformation of the compounds, including the assignment of proton (1H) and carbon (13C) signals. []

- Chromatographic Methods: Techniques like thin-layer chromatography (TLC) and column chromatography are employed for separating and purifying different nucleoside derivatives. [, ]

- Radiolabeling: Radioactive isotopes like 125I and 32P are incorporated into the structure of nucleoside analogs to track their metabolism, incorporation into DNA, and cellular uptake. [, , ]

A: Yes, several antiviral agents share a similar mechanism of action with AIU, primarily targeting viral DNA polymerase or other enzymes involved in viral DNA replication. Some notable examples include:* Acyclovir (ACV): ACV is another nucleoside analog that exhibits potent antiviral activity against herpesviruses. Like AIU, it requires phosphorylation by viral thymidine kinase for activation. []* Ganciclovir (GCV): GCV is a guanosine analog that also acts as a viral DNA polymerase inhibitor. It shows efficacy against cytomegalovirus and other herpesviruses. []

ANone: The study of AIU and related compounds demonstrates the collaborative nature of scientific research, drawing on expertise from various disciplines, including:

- Organic Chemistry: Synthesis of novel nucleoside analogs and modifications to their structure for improved activity and pharmacological properties. [, , , , , , , , , ]

- Biochemistry: Investigating the mechanism of action, metabolic pathways, and interactions with viral and cellular enzymes. [, , , , ]

- Virology: Evaluating antiviral activity against different viruses in vitro and in vivo, as well as studying resistance mechanisms. [, , , , , , ]

- Pharmacology: Assessing the pharmacokinetic properties, drug delivery strategies, and potential for targeted therapy. [, ]

- Immunology: Examining the impact on the immune system, including immunosuppressive effects and potential for immunomodulation. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![sulfuric acid;2H-triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B1594028.png)

![2,2'-[[(4-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol](/img/structure/B1594029.png)